molecular formula C10H8N2 B8755925 6-Vinylquinoxaline CAS No. 874279-33-1

6-Vinylquinoxaline

Cat. No. B8755925
M. Wt: 156.18 g/mol
InChI Key: YOCCZOCGFQWAAY-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

To a mixture of 6-vinylquinoxaline (0.68 g,4.35 mMol) in dioxane (44 mL) and water (35 mL) was added osmium tetraoxide (2.5% wt in t-BuOH, 2.18 mL, 0.17 mMol) followed by sodium periodate (2.79 g, 13.1 mMol) and the reaction stirred for three hours. The solution was diluted with ethyl acetate (150 mL) and then washed with water (3×75 mL) followed by brine (75 mL). The organics were dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-20% ethyl acetate in dichloromethane as eluant yielded 470 mg (68% yield) of quinoxaline-6-carboxaldehyde as a white solid. 1H NMR (DMSO-d6): δ=10.30 (s, 1H), 9.11 (d, 2H, J=1.9 Hz), 8.74 (d, 1H, J=1.4 Hz), 8.26 (m, 2H). LC/MS (Method A), rt=0.69 mins., purity=94.8%, calculated mass=158, [M+H]+=159.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.18 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[N:6]2)=C.I([O-])(=O)(=O)=[O:14].[Na+]>O1CCOCC1.O.C(OCC)(=O)C.[Os](=O)(=O)(=O)=O>[N:9]1[C:10]2[C:5](=[CH:4][C:3]([CH:1]=[O:14])=[CH:12][CH:11]=2)[N:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(=C)C=1C=C2N=CC=NC2=CC1
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.79 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2.18 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel using 10-20% ethyl acetate in dichloromethane as eluant

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.